molecular formula C16H14BrN3O2 B3499368 5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole

5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole

Cat. No.: B3499368
M. Wt: 360.20 g/mol
InChI Key: QMPHYTLEQUUHNK-UHFFFAOYSA-N
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Description

5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a brominated dimethylphenoxy group attached to a pyridinyl-substituted oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole typically involves the following steps:

    Preparation of 4-Bromo-2,5-dimethylphenol: This intermediate can be synthesized by bromination of 2,5-dimethylphenol using bromine in the presence of a suitable catalyst.

    Formation of 4-Bromo-2,5-dimethylphenoxyacetic acid: The phenol intermediate is then reacted with chloroacetic acid in the presence of a base to form the phenoxyacetic acid derivative.

    Cyclization to form the oxadiazole ring: The phenoxyacetic acid derivative is then subjected to cyclization with hydrazine hydrate and a suitable dehydrating agent to form the 1,2,4-oxadiazole ring.

    Coupling with pyridine derivative: Finally, the oxadiazole intermediate is coupled with a pyridine derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyridine and oxadiazole rings.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction Products: Reduction can yield reduced forms of the pyridine or oxadiazole rings.

Scientific Research Applications

5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential targets include enzymes, receptors, and nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Chloro-2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
  • 5-[(4-Methyl-2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
  • 5-[(4-Fluoro-2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-[(4-Bromo-2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[(4-bromo-2,5-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O2/c1-10-8-14(11(2)7-13(10)17)21-9-15-19-16(20-22-15)12-3-5-18-6-4-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPHYTLEQUUHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)OCC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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